4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone
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Overview
Description
4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazine ring substituted with chloro and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(3-chlorophenyl)-5-oxo-3(2H)-pyridazinone.
Reduction: Formation of 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinol.
Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Known for its antiproliferative activity against cancer cells.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral activity and is used in the development of antiviral drugs.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-hydroxypyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-2-1-3-7(4-6)14-10(16)9(12)8(15)5-13-14/h1-5,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRCLWNEZWPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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